molecular formula C8H7FN2O2 B8666880 (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8666880
M. Wt: 182.15 g/mol
InChI Key: CTJRKAMDQGMILD-UHFFFAOYSA-N
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Patent
US06949648B2

Procedure details

The title compound was prepared according to the method described in J. Heterocyclic Chem., vol. 27, p. 2151 (1990). To a solution of chloral hydrate (44.2 g, 267 mmol) and sodium sulfate (304 g, 2.14 mol) in water (700 mL), was added a solution of 2-fluoroaniline (27.0 g, 243 mmol) and conc. hydrochloric acid (70 mL) in water (140 mL) dropwise at room temperature, and furthermore hydroxylamine hydrochloride (74.4 g, 1.07 mol), and the resulting solution was heated under reflux for 10 minutes. The solution was ice cooled and the resulting crystals were collected by filtration and air dried to give the title compound (38.0 g, 86% yield).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.2 g
Type
reactant
Reaction Step Two
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[F:15][C:16]1[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=1[NH2:18].Cl.Cl.[NH2:25][OH:26]>O>[F:15][C:16]1[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=1[NH:18][C:3](=[O:5])[CH:2]=[N:25][OH:26] |f:1.2.3,6.7|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
44.2 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
304 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
27 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
74.4 g
Type
reactant
Smiles
Cl.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(C=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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